Home > Products > Screening Compounds P84881 > Darusentan, (+/-)-
Darusentan, (+/-)- - 178306-46-2

Darusentan, (+/-)-

Catalog Number: EVT-1179489
CAS Number: 178306-46-2
Molecular Formula: C22H22N2O6
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of darusentan typically involves several key steps:

  1. Formation of Epoxide: The initial step often employs the Darzens reaction involving benzophenone and methyl chloroacetate to produce a racemic epoxy compound. This compound is then subjected to ring-opening reactions facilitated by boron trifluoride ether solution, yielding a prochiral alcohol .
  2. Resolution of Chiral Alcohol: The prochiral alcohol can be resolved using various chiral resolving agents, such as L-proline methyl ester or R-phenethylamine, to obtain optically pure (+)-darusentan. This step is crucial for achieving the desired enantiomeric purity necessary for pharmacological activity .
  3. Final Steps: The final synthesis steps involve substitution reactions and hydrolysis to yield darusentan with high purity levels. Recent improvements in synthesis have focused on optimizing yields and reducing costs by employing environmentally friendly reagents .

Yield and Purity

Molecular Structure Analysis

Structure and Data

Darusentan has a complex molecular structure characterized by multiple phenyl groups and a pyrimidine moiety. Its molecular formula is C19H22N2O3SC_{19}H_{22}N_2O_3S, with a molecular weight of approximately 358.45 g/mol. The structural formula includes:

  • Two phenyl rings
  • A methoxy group
  • A sulfonamide group attached to the pyrimidine ring

The stereochemistry of darusentan plays a significant role in its biological activity, with the (+)-enantiomer being primarily responsible for its pharmacological effects .

Chemical Reactions Analysis

Reactions and Technical Details

Darusentan undergoes various chemical reactions during its synthesis and metabolism:

  1. Epoxidation: The initial formation of an epoxide from unsaturated precursors is critical, as it sets the stage for subsequent reactions.
  2. Ring-Opening: The ring-opening reaction leads to the formation of a chiral alcohol that can be further processed into darusentan.
  3. Substitution Reactions: These reactions involve nucleophilic attacks that introduce functional groups necessary for biological activity.
  4. Metabolic Pathways: In vivo, darusentan is metabolized primarily through hepatic pathways involving cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological properties .
Mechanism of Action

Process and Data

Darusentan's mechanism of action centers on its role as a selective antagonist of the endothelin type A receptor. By blocking this receptor, darusentan effectively:

  • Promotes vasodilation
  • Reduces blood pressure
  • Inhibits cellular proliferation associated with vascular remodeling

This mechanism is particularly beneficial in managing resistant hypertension and chronic heart failure, where endothelin-1 plays a significant role in pathophysiology . Clinical studies have demonstrated that darusentan can achieve significant reductions in blood pressure over 24 hours with once-daily dosing regimens .

Physical and Chemical Properties Analysis

Physical Properties

Darusentan is typically presented as a white to off-white solid with good solubility in organic solvents like dimethyl sulfoxide but limited solubility in water. Its melting point is reported to be around 120-125 °C.

Chemical Properties

Key chemical properties include:

  • pKa: Approximately 9.0, indicating moderate basicity.
  • LogP: A measure of hydrophobicity that influences absorption and distribution.
  • Stability: Darusentan exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding its pharmacokinetics and formulation development .

Applications

Scientific Uses

Darusentan has been primarily investigated for its applications in treating resistant hypertension. Its selectivity for the endothelin type A receptor makes it a promising candidate for managing conditions where traditional therapies fail. Additionally, ongoing research explores its potential benefits in chronic heart failure management due to its vasodilatory effects.

Clinical trials have highlighted its efficacy in lowering blood pressure without significant adverse effects compared to placebo treatments, making it an important addition to therapeutic options for cardiovascular diseases .

Introduction to Darusentan: Pharmacological Context and Significance

Endothelin System in Cardiovascular Pathophysiology

The endothelin system represents a critical regulatory pathway in cardiovascular homeostasis and disease pathogenesis. Endothelin-1, the predominant isoform, exerts potent and sustained vasoconstrictive effects through activation of G protein-coupled endothelin type A and type B receptors. Endothelin-1 biosynthesis occurs predominantly in endothelial cells, though vascular smooth muscle cells contribute significantly under pathological conditions. Endothelin-1 binding to endothelin type A receptors on vascular smooth muscle cells triggers phospholipase Cβ activation, intracellular calcium mobilization, and protein kinase C activation, culminating in vasoconstriction and vascular remodeling through smooth muscle cell proliferation and hypertrophy [1] [6].

Beyond hemodynamic regulation, endothelin-1 activation stimulates extracellular matrix deposition, inflammation, and aldosterone production – processes implicated in hypertension-associated end-organ damage. Pathological upregulation of the endothelin system occurs in pulmonary arterial hypertension, chronic kidney disease, and systemic hypertension. In resistant hypertension, elevated circulating endothelin-1 concentrations correlate with endothelial dysfunction and vascular resistance, positioning this pathway as a rational therapeutic target [2] [6]. The autocrine/paracrine nature of endothelin-1 signaling, coupled with receptor upregulation in diseased vasculature, creates a self-amplifying cycle of vasoconstriction and vascular remodeling that perpetuates hypertension and its complications [1].

Table 1: Endothelin Receptor Subtypes and Physiological Functions

Receptor TypePrimary LocationSignaling PathwayPhysiological Effects
Endothelin Type AVascular smooth muscle cellsGq/11 → PLCβ → IP₃/DAGVasoconstriction, cell proliferation, fibrosis
Endothelin Type B (vascular)Vascular smooth muscle cellsGq/11 → PLCβ → IP₃/DAGVasoconstriction (pathological conditions)
Endothelin Type B (endothelial)Endothelial cellsGq/11 → Ca²⁺/calmodulin → eNOSNitric oxide-mediated vasodilation (physiological)

Rationale for Endothelin Receptor Antagonism in Hypertension

The therapeutic rationale for endothelin receptor antagonism in hypertension stems from the limitations of conventional antihypertensive regimens in resistant hypertension populations. Despite multidrug regimens targeting renin-angiotensin-aldosterone system, sympathetic nervous system, and calcium channels, approximately 2-5% of hypertensive patients fail to achieve blood pressure targets – a condition termed resistant hypertension [2] [7]. This population exhibits elevated endothelin-1 levels and heightened vascular responsiveness to endothelin-1, suggesting endothelin system overactivation contributes to treatment resistance [2].

Pharmacological interrogation of the endothelin pathway revealed dual endothelin type A/endothelin type B antagonists (bosentan) and selective endothelin type A antagonists (darusentan, ambrisentan) lower blood pressure in experimental and clinical hypertension. Selective endothelin type A antagonism offers theoretical advantages by preserving endothelin type B-mediated endothelial nitric oxide production while blocking endothelin type A-mediated vasoconstriction and remodeling [6]. Preclinical evidence indicates selective endothelin type A blockade reduces vascular inflammation, glomerulosclerosis, and cardiac fibrosis more effectively than dual antagonism in hypertensive models, supporting tissue-protective effects beyond blood pressure reduction [1]. Clinical validation emerged from mechanistic studies demonstrating darusentan administration significantly increased myocardial perfusion homogeneity at rest without altering heart rate or pressure-rate product, indicating direct coronary microvascular effects independent of hemodynamic changes [5].

Darusentan as a Selective Endothelin Type A Receptor Antagonist: Historical Development

Darusentan (LU-135252; HMR-4005) emerged from systematic medicinal chemistry efforts to develop propanoic acid-class endothelin receptor antagonists with improved receptor specificity and pharmacokinetic profiles. Its chemical structure, (2S)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-di(phenyl)propanoic acid, confers potent and selective endothelin type A receptor antagonism (IC₅₀ ≈ 5-10 nM), with approximately 100-fold selectivity over endothelin type B receptors [4] [6]. Early phase II evaluation demonstrated promising antihypertensive efficacy, with a 2007 forced dose-titration study (n=115) showing darusentan 300 mg reduced systolic blood pressure by 11.5 mm Hg and diastolic blood pressure by 6.3 mm Hg versus placebo in resistant hypertension patients on ≥3 antihypertensive agents [2].

The compound progressed to Phase III development under sponsorship by Gilead Sciences following licensing from Abbott Laboratories. The DORADO program comprised two pivotal trials: DAR-311 (placebo-controlled, n=379) and DAR-312 (placebo- and active-controlled, n=849). DAR-311 met its primary endpoints in 2009, demonstrating significant dose-dependent reductions in trough systolic blood pressure (17-18 mm Hg) and diastolic blood pressure (10-11 mm Hg) across 50-300 mg doses versus placebo (9/5 mm Hg reduction; p<0.001) [7]. Ambulatory blood pressure monitoring confirmed sustained 24-hour blood pressure control, and 53% of darusentan-treated patients achieved systolic blood pressure targets versus 27% on placebo [7].

Table 2: Key Efficacy Outcomes from Darusentan Phase III Trials

Trial (Year)DesignPopulationTreatment DurationPrimary Efficacy Outcome (vs Placebo)Key Secondary Outcomes
DAR-311 (2009)Double-blind, placebo-controlledn=379 resistant hypertension14 weeksSBP: -17 to -18 mm Hg (p<0.001) DBP: -10 to -11 mm Hg (p<0.001)53% achieved SBP goal (vs 27%) Sustained 24-hour ABPM reduction
DAR-312 (2009)Double-blind, placebo- and active-controlledn=849 resistant hypertension14 weeksSBP/DBP reduction NSD vs placeboSuperior to guanfacine in SBP/DBP reduction

Despite DAR-311 success, DAR-312 failed to demonstrate statistically significant systolic blood pressure and diastolic blood pressure reductions versus placebo at 14 weeks, though superiority to the active comparator guanfacine was observed [8]. This outcome, coupled with high rates of fluid retention (25-32% versus 14% placebo) requiring diuretic intensification [1] [7], prompted discontinuation of further development. Mechanistically, fluid retention likely resulted from unopposed endothelin type B-mediated sodium retention in renal tubules when endothelin type A receptors were selectively blocked [1]. The compound remains investigational, with no regulatory approvals granted, though its development provided critical insights into endothelin biology and receptor selectivity considerations for future endothelin receptor antagonist development [4] [8].

Properties

CAS Number

178306-46-2

Product Name

Darusentan, (+/-)-

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)

InChI Key

FEJVSJIALLTFRP-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.